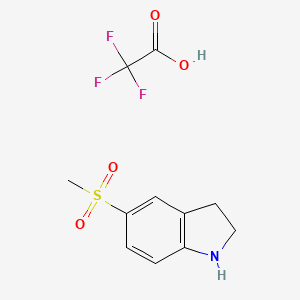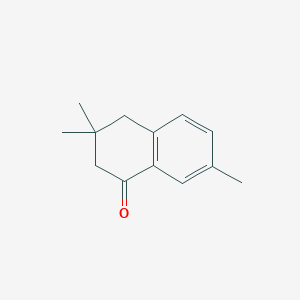
3-Bromo-2-nitrobenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-nitrobenzene-1-sulfonyl fluoride: is an organic compound that belongs to the class of aromatic sulfonyl fluorides It is characterized by the presence of a bromine atom, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-nitrobenzene-1-sulfonyl fluoride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by various nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the bromine atom is replaced by other functional groups through oxidative processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidative transformations.
Major Products Formed:
Substitution: Products include azido derivatives or thiol-substituted compounds.
Reduction: The major product is 3-bromo-2-aminobenzene-1-sulfonyl fluoride.
Oxidation: Products may include various oxidized derivatives depending on the specific oxidizing agent used.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel chemical reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein labeling. The sulfonyl fluoride group can react with serine residues in enzymes, making it a valuable tool for probing enzyme activity and function.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to modify proteins and enzymes makes it a candidate for designing enzyme inhibitors and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly serine residues in enzymes. The sulfonyl fluoride group forms a covalent bond with the hydroxyl group of serine, leading to the inhibition of enzyme activity. This covalent modification can be used to study enzyme mechanisms and to develop enzyme inhibitors.
Comparaison Avec Des Composés Similaires
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom.
4-Bromo-2-fluoro-1-nitrobenzene: Similar in structure but has a fluorine atom instead of the sulfonyl fluoride group.
3-Bromo-2-nitrobenzenesulfonamide: Similar in structure but has a sulfonamide group instead of the sulfonyl fluoride group.
Uniqueness: 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group, which confer distinct reactivity and chemical properties. This combination makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C6H3BrFNO4S |
|---|---|
Poids moléculaire |
284.06 g/mol |
Nom IUPAC |
3-bromo-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3BrFNO4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H |
Clé InChI |
HUBFZRFJXKUABZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


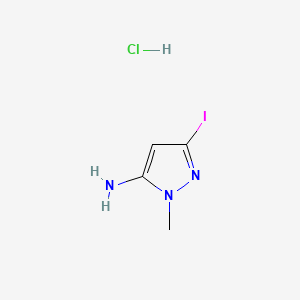
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)

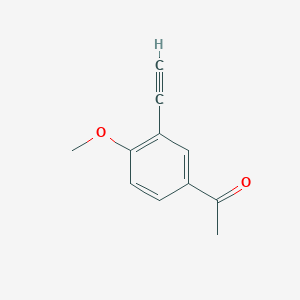
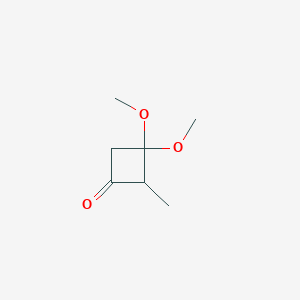
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
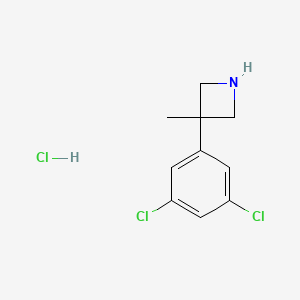
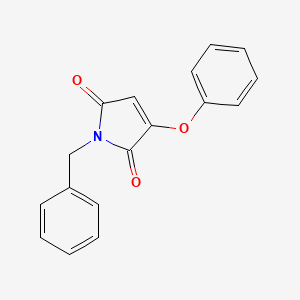
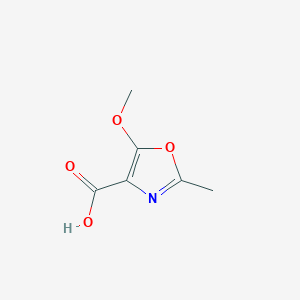
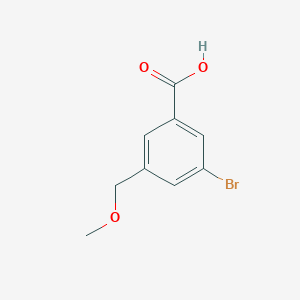
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
